Adenosine A₂A Receptor Affinity: 2-Furyl-Thiazole Scaffold Delivers Sub-15 nM Potency with >500-Fold Selectivity Over A₁
A closely related 2-amino-4-(2-furyl)thiazole derivative (2-amino-5-benzoyl-4-(2-furyl)thiazole, compound 7l) demonstrated a Ki of 12 nM at the adenosine A₂A receptor with >500-fold selectivity over the A₁ receptor subtype in a radioligand-binding assay [1]. This is directly relevant because the 2-furyl group at the 4-position (equivalent to the 5-position in the target compound's numbering) provides critical π-π stacking and hydrogen-bonding interactions within the A₂A binding pocket. By contrast, 2-aminothiazole analogs lacking the furyl moiety (e.g., 2-amino-5-phenylthiazole-4-carboxylic acid, compound 12a) have not been reported to exhibit any A₂A receptor activity, instead showing activity against carbonic anhydrase III (Ki = 0.5 µM), a functionally unrelated target [2]. This represents a qualitative target selectivity switch driven by the furyl substitution pattern.
| Evidence Dimension | Adenosine A₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly tested; closest analog (2-amino-5-benzoyl-4-(2-furyl)thiazole) exhibits Ki = 12 nM |
| Comparator Or Baseline | 2-Amino-5-phenylthiazole-4-carboxylic acid: no reported A₂A activity; primary activity is CA-III inhibition (Ki = 0.5 µM) |
| Quantified Difference | Target selectivity: A₂A (Ki ~12 nM) vs. CA-III (Ki = 500 nM) — approximately 40-fold difference in target engagement with structurally distinct selectivity profiles |
| Conditions | A₂A: radioligand-binding assay using [³H]-ZM241385; A₁ selectivity counterscreen; CA-III: Hummel-Dreyer size-exclusion chromatography method |
Why This Matters
For programs targeting adenosine A₂A receptor antagonism (Parkinson's disease, immunotherapy), the 2-furyl-thiazole scaffold offers a validated path to sub-nanomolar affinity and exceptional subtype selectivity not achievable with phenyl-substituted analogs.
- [1] Cole AG et al. (2009). Synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine A(2A) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(2):378-381. DOI: 10.1016/j.bmcl.2008.11.066. View Source
- [2] Al-Dhoun MA et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1):1483-1490. DOI: 10.1080/14756366.2020.1786820. View Source
